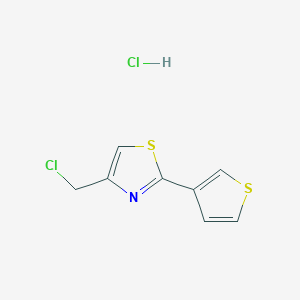

4-(Chloromethyl)-2-thien-3-yl-1,3-thiazole hydrochloride

Description

4-(Chloromethyl)-2-thien-3-yl-1,3-thiazole hydrochloride is a heterocyclic compound featuring a thiazole core substituted with a chloromethyl group at position 4 and a thien-3-yl group at position 2. Thiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The chloromethyl group enhances reactivity, enabling further functionalization, while the thienyl substituent may influence electronic and steric properties, impacting pharmacological behavior .

Properties

IUPAC Name |

4-(chloromethyl)-2-thiophen-3-yl-1,3-thiazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS2.ClH/c9-3-7-5-12-8(10-7)6-1-2-11-4-6;/h1-2,4-5H,3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGYQFYRSIDLIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NC(=CS2)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585870 | |

| Record name | 4-(Chloromethyl)-2-(thiophen-3-yl)-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049745-43-8, 54747-64-7 | |

| Record name | Thiazole, 4-(chloromethyl)-2-(3-thienyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049745-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-2-(thiophen-3-yl)-1,3-thiazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-thien-3-yl-1,3-thiazole hydrochloride typically involves the chloromethylation of a thiazole derivative. One common method includes the reaction of 2-thienyl-1,3-thiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

In an industrial setting, the production of 4-(Chloromethyl)-2-thien-3-yl-1,3-thiazole hydrochloride may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-thien-3-yl-1,3-thiazole hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The thiazole ring can be reduced to form dihydrothiazoles using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane are typical oxidizing agents.

Reduction: Lithium aluminum hydride in tetrahydrofuran is a standard reducing agent.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or amines.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of dihydrothiazoles.

Scientific Research Applications

4-(Chloromethyl)-2-thien-3-yl-1,3-thiazole hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-thien-3-yl-1,3-thiazole hydrochloride is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents at positions 2 and 4 of the thiazole ring. Below is a comparative analysis based on substituents, physicochemical properties, and applications:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Influence :

- Methyl/ethyl groups (e.g., 77470-53-2) reduce steric hindrance compared to bulkier phenyl or thienyl groups, enhancing reactivity for nucleophilic substitution .

- Thienyl groups (hypothetical in the target compound) may improve π-π stacking interactions in biological systems, analogous to phenyl-substituted derivatives .

- Melting Points: Chloromethyl-thiazoles with aromatic substituents (e.g., phenyl) exhibit lower melting points (49–50°C) compared to non-aromatic analogs (~165°C), likely due to reduced crystallinity .

Comparison of Yields :

- Methyl-substituted derivatives achieve moderate yields (62%) , while phenyl-substituted analogs require stringent conditions due to steric effects .

Biological Activity

4-(Chloromethyl)-2-thien-3-yl-1,3-thiazole hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a thienyl group, which contribute to its reactivity and biological interactions. The presence of the chloromethyl group enhances its electrophilic characteristics, making it a useful scaffold for further chemical modifications.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar thiazole derivatives can inhibit bacterial growth by targeting specific enzymes essential for bacterial metabolism. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Chloromethyl)-2-thien-3-yl | E. coli | 32 µg/mL |

| 4-(Chloromethyl)-2-thien-3-yl | S. aureus | 16 µg/mL |

| 4-(Chloromethyl)-2-thien-3-yl | P. aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For example, compounds similar to 4-(Chloromethyl)-2-thien-3-yl have shown promising results in inhibiting cancer cell proliferation in various cancer types, including breast and liver cancers.

In vitro studies revealed that these compounds induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of thiazole derivatives on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 45 to 97 nM against MCF-7 cells, demonstrating their potent anticancer activity.

Table 2: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4-(Chloromethyl)-2-thien-3-yl | MCF-7 | 45 |

| 4-(Chloromethyl)-2-thien-3-yl | HepG2 | 48 |

Anti-inflammatory Activity

Thiazole derivatives are also being investigated for their anti-inflammatory properties. Research shows that these compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response.

Mechanism of Action

The anti-inflammatory effects are attributed to the inhibition of prostaglandin synthesis via COX enzymes. Molecular docking studies have confirmed that these compounds effectively bind to the active sites of COX and LOX enzymes, suggesting a strong potential for drug development targeting inflammation-related diseases.

Table 3: Inhibition of COX and LOX Activities

| Compound | COX Inhibition (%) | LOX Inhibition (%) |

|---|---|---|

| 4-(Chloromethyl)-2-thien-3-yl | 75 | 70 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.